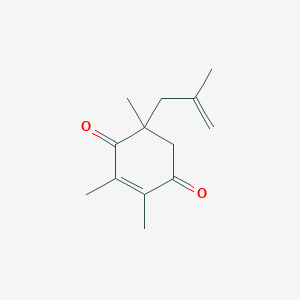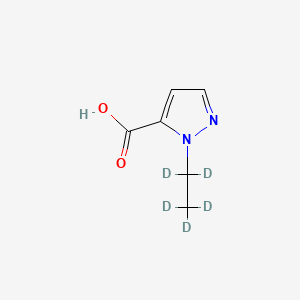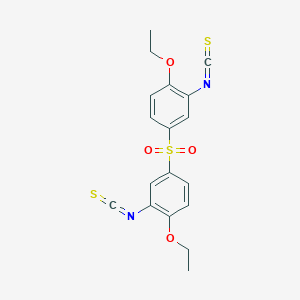
1,1'-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of sulfonyl groups and isothiocyanate functionalities, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxy-3-isothiocyanatobenzene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Addition Reactions: The compound can react with nucleophiles, leading to the addition of functional groups to the aromatic ring.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate groups are particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in various applications, including the development of targeted therapies and diagnostic tools .
Comparación Con Compuestos Similares
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) can be compared with other sulfonyl and isothiocyanate-containing compounds, such as:
1,1’-Sulfonylbis(4-isothiocyanatobenzene): Similar in structure but lacks the ethoxy groups, which may affect its reactivity and solubility.
4-Ethoxy-3-isothiocyanatobenzene: Contains only one isothiocyanate group and no sulfonyl linkage, making it less versatile in certain applications.
Sulfonyl Chloride Derivatives: These compounds have different reactivity profiles and are used in different types of chemical reactions.
The uniqueness of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) lies in its combination of sulfonyl and isothiocyanate functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
40939-79-5 |
|---|---|
Fórmula molecular |
C18H16N2O4S3 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-ethoxy-4-(4-ethoxy-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C18H16N2O4S3/c1-3-23-17-7-5-13(9-15(17)19-11-25)27(21,22)14-6-8-18(24-4-2)16(10-14)20-12-26/h5-10H,3-4H2,1-2H3 |
Clave InChI |
WKLDVGMIMXILRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


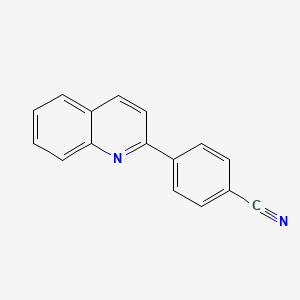
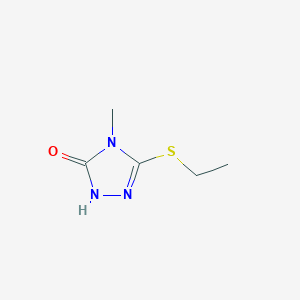
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)
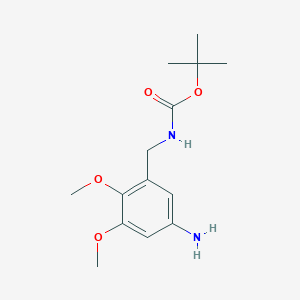
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
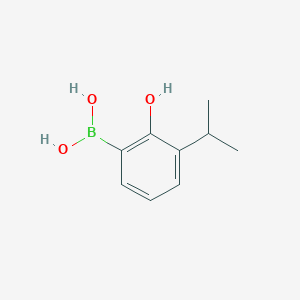
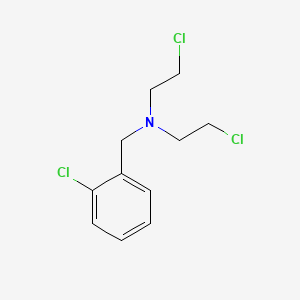


![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)

